5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine typically involves condensation reactions. One common method is the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate. This reaction is usually performed in acetone at room temperature . The resulting thioethers can be further transformed into thiazolo[3,2-b][1,2,4]triazoles using sulfuric acid or acetic anhydride in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine involves its interaction with various molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Shares a similar core structure but with different substituents.
Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial properties.
Uniqueness
5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine stands out due to its unique combination of biological activities, making it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C4H6N4S |
---|---|
Molecular Weight |
142.19 g/mol |
IUPAC Name |
5,6-dihydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine |
InChI |
InChI=1S/C4H6N4S/c5-3-6-4-8(7-3)1-2-9-4/h1-2H2,(H2,5,7) |
InChI Key |
UTKJWBJGVXYNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=NN21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.